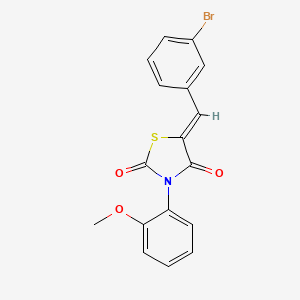
5-(3-bromobenzylidene)-3-(2-methoxyphenyl)-1,3-thiazolidine-2,4-dione
説明
5-(3-bromobenzylidene)-3-(2-methoxyphenyl)-1,3-thiazolidine-2,4-dione, commonly known as BBMT, is a synthetic compound that has gained significant attention in recent years due to its potential as a therapeutic agent. BBMT belongs to the family of thiazolidinediones, which are known for their anti-inflammatory and anti-diabetic properties.
科学的研究の応用
BBMT has been extensively studied for its potential as a therapeutic agent in various diseases. It has been shown to have anti-inflammatory, anti-diabetic, and anti-cancer properties. BBMT has been tested in vitro and in vivo for its ability to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce oxidative stress. In addition, BBMT has been shown to improve insulin sensitivity and reduce blood glucose levels in animal models of diabetes. BBMT has also been tested for its anti-cancer properties and has been shown to induce apoptosis in cancer cells.
作用機序
The exact mechanism of action of BBMT is not fully understood. However, it is believed that BBMT exerts its anti-inflammatory and anti-diabetic effects by inhibiting the activation of NF-κB, a transcription factor that plays a key role in the regulation of inflammation and glucose metabolism. BBMT has also been shown to activate AMPK, a protein kinase that plays a key role in the regulation of energy metabolism.
Biochemical and Physiological Effects:
BBMT has been shown to have several biochemical and physiological effects. In animal models of inflammation, BBMT has been shown to reduce the production of pro-inflammatory cytokines and reduce oxidative stress. BBMT has also been shown to improve insulin sensitivity and reduce blood glucose levels in animal models of diabetes. In addition, BBMT has been shown to induce apoptosis in cancer cells.
実験室実験の利点と制限
One of the advantages of BBMT is its low toxicity and high solubility, which make it suitable for in vitro and in vivo experiments. BBMT is also stable under physiological conditions, which makes it suitable for use in animal models. However, one of the limitations of BBMT is its low bioavailability, which may limit its effectiveness in vivo.
将来の方向性
There are several future directions for the research of BBMT. One area of research is the development of more efficient synthesis methods to improve the yield and purity of BBMT. Another area of research is the investigation of the potential of BBMT as a therapeutic agent in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, the development of new formulations of BBMT with improved bioavailability may enhance its effectiveness in vivo. Finally, further studies are needed to fully understand the mechanism of action of BBMT and its potential as a therapeutic agent.
特性
IUPAC Name |
(5Z)-5-[(3-bromophenyl)methylidene]-3-(2-methoxyphenyl)-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrNO3S/c1-22-14-8-3-2-7-13(14)19-16(20)15(23-17(19)21)10-11-5-4-6-12(18)9-11/h2-10H,1H3/b15-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVGIFGHLXFMKSR-GDNBJRDFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)C(=CC3=CC(=CC=C3)Br)SC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1N2C(=O)/C(=C/C3=CC(=CC=C3)Br)/SC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-(3-bromobenzylidene)-3-(2-methoxyphenyl)-1,3-thiazolidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,6-di-tert-butyl-4-{[4-(2-hydroxyethyl)-1-piperazinyl]carbonothioyl}phenol](/img/structure/B4756070.png)
![N-(3-chloro-2-methylphenyl)-2-[1-(2-methoxyphenyl)-5,7-dimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetamide](/img/structure/B4756077.png)
![2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4756082.png)
![N-[1-(2,5-dimethoxyphenyl)ethyl]-2-thiophenecarboxamide](/img/structure/B4756088.png)
![ethyl {[5-(2-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B4756092.png)
![2-({2-[4-(4-chlorophenyl)-1-piperazinyl]-2-oxoethyl}thio)-1,3-benzoxazole](/img/structure/B4756104.png)
![2-(2-chlorophenyl)-3-[4-(4-morpholinyl)phenyl]acrylonitrile](/img/structure/B4756114.png)
![3-[2-(1-azepanyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]-5-chloro-1,3-dihydro-2H-indol-2-one](/img/structure/B4756119.png)
![2-(3,4-dimethoxyphenyl)-3-methyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazine 1,4-dioxide](/img/structure/B4756122.png)

![1,1'',3,3'',4'-pentamethyl-1'-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H,1'H,1''H-4,3':5',4''-terpyrazole](/img/structure/B4756138.png)
![2-methoxy-N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4756163.png)
![N-{4-[(diethylamino)methyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B4756166.png)
![N-(2-ethoxyphenyl)-N'-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]urea](/img/structure/B4756173.png)